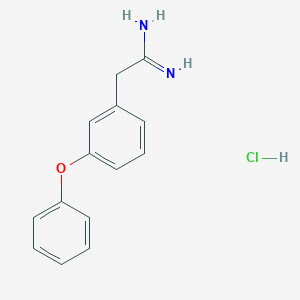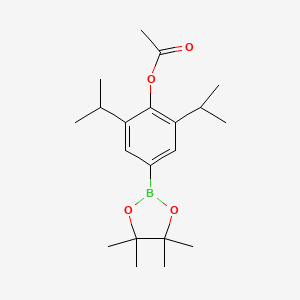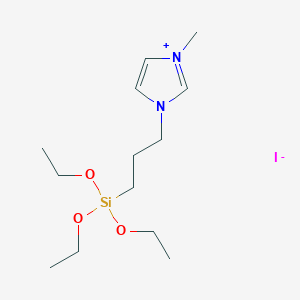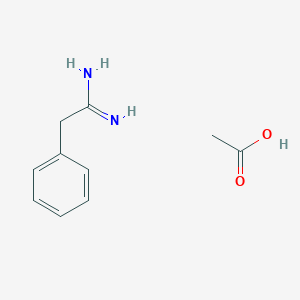
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride, also known as 2-PPH, is a synthetic organic compound used in scientific research. It is a white, crystalline solid that is soluble in water, alcohol, and other solvents. 2-PPH is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride is used in scientific research for a variety of purposes. It is used as a substrate in biochemical assays, as a catalyst in organic synthesis, and as a reagent in various reactions. It is also used to study the biochemical and physiological effects of various compounds, including drugs and hormones.
Mechanism of Action
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride acts as a substrate for enzymes, which convert it into other compounds. It can also act as a catalyst in organic reactions, promoting the formation of desired products. Additionally, 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride can act as a reagent in various reactions, allowing scientists to study the biochemical and physiological effects of various compounds.
Biochemical and Physiological Effects
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 and tyrosine hydroxylase. It has also been found to inhibit the activity of certain hormones, including aldosterone and cortisol. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The use of 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride in lab experiments has several advantages. It is relatively easy to synthesize, and it is soluble in a variety of solvents. Additionally, it can be used in a variety of biochemical and physiological experiments. However, it is important to note that 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride is a synthetic compound, and therefore its effects may not be representative of natural compounds.
Future Directions
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride has many potential future applications in scientific research. It could be used to study the biochemical and physiological effects of various drugs and hormones, as well as to develop new drugs and therapies. Additionally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used in the development of new synthetic compounds and catalysts.
Synthesis Methods
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride can be synthesized from 3-phenoxy-phenylacetonitrile (3-PPAN) and hydrochloric acid. 3-PPAN is first reacted with hydrochloric acid in a 1:1 mole ratio, forming 2-(3-phenoxy-phenyl)-acetamidine hydrochloride and phenol. The reaction is performed in a solvent, such as ethanol or methanol, at room temperature. The reaction is then cooled and filtered, leaving behind the 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride in solid form.
properties
IUPAC Name |
2-(3-phenoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGUACFOXRMZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














